molecular formula C21H26N2O3S B3588934 N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3588934
M. Wt: 386.5 g/mol
InChI Key: VYEQRVJMYWWAQB-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and two aromatic rings with methyl and sulfonyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.

    Attachment of the Aromatic Rings: The aromatic rings with methyl and sulfonyl substituents are introduced through substitution reactions, often using reagents like methylbenzenesulfonyl chloride and 3,5-dimethylphenylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)piperidine-4-carboxamide
  • 1-(4-Methylbenzenesulfonyl)piperidine-4-carboxamide
  • N-(4-Methylphenyl)piperidine-4-carboxamide

Uniqueness

N-(3,5-DIMETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups and the specific arrangement of its aromatic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-4-6-20(7-5-15)27(25,26)23-10-8-18(9-11-23)21(24)22-19-13-16(2)12-17(3)14-19/h4-7,12-14,18H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEQRVJMYWWAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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